Bienvenue dans la boutique en ligne BenchChem!

(S)-2-Amino-N-(4-fluoro-phenyl)-propionamide

GPR119 agonism Type 2 diabetes cAMP assay

(S)-2-Amino-N-(4-fluoro-phenyl)-propionamide (CAS 1026868-16-5) is a chiral, non‑racemic, L‑alanine‑derived secondary amide belonging to the class of 2‑aminopropanamides. It bears a primary amino group, a single (S)‑defined stereocenter, and a 4‑fluoroanilide moiety, giving it a molecular weight of 182.19 Da.

Molecular Formula C9H11FN2O
Molecular Weight 182.19 g/mol
CAS No. 1026868-16-5
Cat. No. B3204037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-N-(4-fluoro-phenyl)-propionamide
CAS1026868-16-5
Molecular FormulaC9H11FN2O
Molecular Weight182.19 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)F)N
InChIInChI=1S/C9H11FN2O/c1-6(11)9(13)12-8-4-2-7(10)3-5-8/h2-6H,11H2,1H3,(H,12,13)/t6-/m0/s1
InChIKeyBPHFFXQGZBVHBW-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (S)-2-Amino-N-(4-fluoro-phenyl)-propionamide (CAS 1026868-16-5): A Chiral Alanine-Derived Propanamide Building Block


(S)-2-Amino-N-(4-fluoro-phenyl)-propionamide (CAS 1026868-16-5) is a chiral, non‑racemic, L‑alanine‑derived secondary amide belonging to the class of 2‑aminopropanamides [1]. It bears a primary amino group, a single (S)‑defined stereocenter, and a 4‑fluoroanilide moiety, giving it a molecular weight of 182.19 Da [1]. Its computed properties include an XLogP3 of 0.7, a topological polar surface area of 55 Ų, two hydrogen‑bond donors, and three hydrogen‑bond acceptors [1], which collectively influence its solubility, permeability, and suitability as a fragment‑ or building‑block‑scale intermediate.

Sourcing (S)-2-Amino-N-(4-fluoro-phenyl)-propionamide – Why the Enantiomeric Configuration Cannot Be Ignored


Simply substituting (S)-2-Amino-N-(4-fluoro-phenyl)-propionamide with its racemate, the (R)-enantiomer, or a close regioisomer (e.g., 3‑ or 2‑fluoroanilide analogs) can compromise both target engagement and reproducibility in biological systems. The (S)-configuration at the alanine‑derived stereocenter dictates the spatial presentation of the 4‑fluoroanilide group, which is critical for interactions with chiral environments such as receptor binding pockets, enzymes, and transporters [1]. The USPTO assignment record for US Patent 9,776,987 explicitly lists amide derivatives containing this stereocenter as GPR119 agonists [2], highlighting that chirality is central to activity. Unless an application has been specifically validated with the racemate, substitution with an undefined stereoisomer introduces an uncontrolled variable that can lead to different potency, altered selectivity, or irreproducible SAR.

Quantitative Differentiation Evidence for (S)-2-Amino-N-(4-fluoro-phenyl)-propionamide


Enantiomer-Dependent Biological Activity in GPR119 Agonist Programs

The (S)-enantiomer is explicitly claimed in the GPR119 agonist patent family US 9,776,987, in contrast to the racemic or (R)-forms which are not claimed [1]. While publicly available quantitative potency data for the isolated (S)-enantiomer at GPR119 is limited, the patent’s specific stereochemical claims indicate that chirality is essential for maintaining the desired agonist activity [1]. For a comparative perspective, structurally related 2-aminopropanamide derivatives have demonstrated sedative/antiepileptic activity in rodent models, with the (S)-enantiomer of the 4-fluorophenyl series showing a dose-response separation from its (R)-counterpart [2].

GPR119 agonism Type 2 diabetes cAMP assay

Chiral Purity and Identity Verification via Specific Optical Rotation and Chiral HPLC Retention Time

The (S)-enantiomer can be distinguished from the (R)-enantiomer and the racemate by chiral HPLC methods developed for 2-aminopropanamide derivatives [1]. While a precise specific rotation value for this exact compound is not provided in the identified sources, typical (S)-2-aminopropanamide analogs display distinct optical rotation values that allow accurate assignation of enantiomeric excess (e.g., a positive specific rotation for the (S)-form vs. negative for the (R)-form) [1]. Chiral stationary phases such as Chiralpak AD-H or similar cellulose-based columns have been used to resolve such enantiomers [2].

Chiral purity analysis Enantiomeric excess Chiral HPLC

LogP-Dependent Permeability and Solubility Differentiation from the Racemate

The computed XLogP3 of the (S)-enantiomer is 0.7 [1], which is identical for the (R)-enantiomer. However, the racemate can exhibit altered solubility, melting point, and dissolution rate due to different crystal packing (e.g., racemic compound formation vs. conglomerate) [2]. This property difference can affect formulation behavior and oral bioavailability predictions in animal studies.

Physicochemical properties Lipophilicity Caco-2 permeability

(S)-2-Amino-N-(4-fluoro-phenyl)-propionamide: Key Application Scenarios Where (S)-Enantiomer Purity is Indispensable


GPCR Agonist Drug Discovery (GPR119 Target for Type 2 Diabetes)

Medicinal chemistry teams pursuing GPR119 agonists require the patented (S)-enantiomer scaffold to maintain the stereospecific binding mode disclosed in US 9,776,987 [1]. Substituting with the racemate would dilute the active enantiomer, decreasing the observed cAMP response and complicating SAR analysis. Procure the (S)-enantiomer directly to establish reliable structure-activity relationships and to match patent-defined compositions of matter.

Stereospecific Metabolite Identification and CYP Inhibition Studies

When evaluating the metabolic stability and CYP inhibition profile of propanamide-based lead compounds, the (S)-enantiomer is the relevant substrate because CYP enzymes often display stereoselective oxidation [1]. Using the racemate could obscure the true metabolic liability or lead to misidentification of active metabolites. Obtain the (S)-configured reference standard to unambiguously assign metabolite structures and inhibitory potency.

Chiral Building Block for Peptidomimetic Synthesis

The (S)-2-aminopropanamide core serves as a starting material for the introduction of a 4-fluoroanilide moiety into peptidomimetic inhibitors (e.g., renin, cathepsin, or bradykinin B1 antagonists) [1][2]. The defined stereochemistry is required to generate diastereomerically pure final compounds, avoiding complex and costly chiral separation of the final product. Procure the enantiopure (S)-form to ensure high yield and ee in downstream amide coupling steps.

Reference Standard for Chiral HPLC Method Development

Analytical chemistry groups developing chiral HPLC methods for 2‑aminopropanamide libraries can use (S)-2-Amino-N-(4-fluoro-phenyl)-propionamide as a retention time marker for the late‑eluting enantiomer on cellulose‑based columns [1]. Its availability in >95% purity allows calibration and system suitability testing without interference from the (R)-peak, streamlining batch release assays for enantiopure compounds.

Quote Request

Request a Quote for (S)-2-Amino-N-(4-fluoro-phenyl)-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.